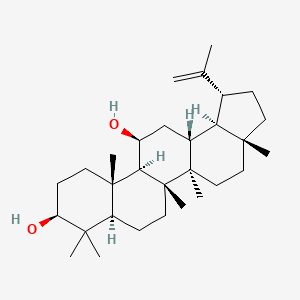

11beta-Hydroxylupeol

Descripción

Discovery and Distribution in Plant Genera

The presence of 11beta-Hydroxylupeol has been identified in a select number of plant species, with its initial discovery being a key milestone in the research of this compound.

The first reported isolation of this compound was from the plant Salvia roborowskii Maxim. nih.govresearchgate.net. In a study focused on the chemical constituents of this plant, researchers utilized chromatographic and spectroscopic analysis methods to isolate and identify several compounds. nih.gov Among the six compounds elucidated was this compound, which was isolated from the plant for the first time alongside lupeol, 3-beta-acetyl-11-beta-hydroxylupeol, ursolic acid, beta-sitosterol, and daucosterol. nih.govresearchgate.net Further research on Salvia roborowskii has continued to identify various lupane triterpenoids. researchgate.net

Following its initial discovery, this compound has been reported in other plant sources. Notably, it was isolated from the flower of Paulownia fortunei (Seem.) Hemsl, a tree native to southeastern Asia. researchgate.net Similar to the study on Salvia roborowskii, the investigation of Paulownia fortunei flowers led to the isolation of this compound along with several other compounds, all of which were identified in the flower for the first time. researchgate.net The table below details the known botanical sources of this compound.

| Botanical Source | Family |

| Salvia roborowskii Maxim nih.govstifar-riau.ac.idvdoc.pub | Lamiaceae researchgate.net |

| Paulownia fortunei (Seem.) Hemsl researchgate.net | Paulowniaceae researchgate.net |

| Cratoxylum formosum chemfaces.com | Hypericaceae |

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from its natural sources rely on a combination of advanced chromatographic techniques. These methods separate the compound from a multitude of other phytochemicals present in the plant extract.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the purification of triterpenoids like this compound from complex mixtures. nih.govnih.gov HPLC methods, particularly using reversed-phase columns such as C8 or C18, are commonly employed for the separation of these compounds. scielo.bramazonaws.com For instance, an analytical method for the related triterpene lupeol was developed using a C8 reversed-phase column with a mobile phase of acetonitrile and acetic acid. scielo.brresearchgate.net The system allows for the isolation of specific fractions containing the target compound, which can then be collected for further analysis. mdpi.com HPLC is valued for its ability to provide high resolution and sensitivity, making it suitable for both the isolation and quantitative analysis of specific phytochemicals in plant extracts. scielo.brresearchgate.net

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), serves as a powerful analytical technique for the identification and characterization of triterpenoids. amazonaws.com GC-MS analysis is used to identify phytocomponents in plant extracts based on their mass spectra and retention times. researchgate.net For triterpenoids like lupeol, which are similar in structure to this compound, GC-MS is a standard method for characterization. amazonaws.com The identification of compounds is typically achieved by comparing their mass spectra with established libraries. researchgate.net This technique is crucial for confirming the structure of isolated compounds and assessing the purity of fractions obtained from other chromatographic methods like HPLC or column chromatography. amazonaws.com

Thin-Layer Chromatography (TLC) is a fundamental technique used in the initial stages of isolation and for monitoring the purification process. nih.gov In the pioneering study on Salvia roborowskii, chromatography, including TLC, was employed to isolate its chemical constituents. nih.gov TLC is often used to get a preliminary overview of the components in a plant extract and to guide further separation using column chromatography. For example, preparative TLC has been used to isolate major bioactive components from fractions obtained through other methods. chemfaces.com Its simplicity and speed make it an invaluable tool for tracking the progress of column chromatography separations and for the preliminary identification of fractions containing the target compound.

Propiedades

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9S,11aS,11bR,12S,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSXUIWIOTUWDC-SWCLGKIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 11beta-hydroxylupeol

Extraction Methods and Optimization for Natural Product Yields

The pentacyclic triterpenoid 11beta-Hydroxylupeol is a naturally occurring phytochemical found in specific plant species. Its isolation from these botanical sources relies on established phytochemical extraction and purification protocols, primarily centered around chromatographic techniques. While detailed optimization studies focusing exclusively on this compound are limited, the general principles for extracting and purifying lupane-type triterpenoids are well-documented and provide a framework for maximizing its yield.

Initial identification of this compound has been reported in a few distinct plant species. Researchers have successfully isolated the compound from the medicinal plant Salvia roborowskii Maxim. nih.govresearchgate.net It has also been identified as a chemical constituent in the flowers of Paulownia fortunei (Seem.) Hemsl. researchgate.net These findings pinpoint specific natural sources for obtaining this particular compound.

The isolation of this compound from plant material typically follows a multi-step process involving extraction with organic solvents followed by chromatographic separation. nih.govresearchgate.net The general workflow begins with the extraction of dried and pulverized plant material using solvents of varying polarity. Solvents such as hexane, ethanol, ethyl acetate, and methanol are commonly employed for extracting triterpenoids. bepls.com

Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, is subjected to chromatographic separation to isolate the individual compounds. mtu.edu Column chromatography using silica gel as the stationary phase is a fundamental technique reported for the purification of this compound. nih.govresearchgate.net In this method, the crude extract is loaded onto the column and eluted with a solvent system, often a gradient of non-polar to polar solvents (e.g., a mixture of hexane and ethyl acetate), to separate compounds based on their polarity. Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound. nih.gov Final structure elucidation is typically confirmed using spectroscopic methods. nih.govresearchgate.net

Optimization of extraction is critical for maximizing the yield of natural products like this compound. For the broader class of triterpenoids, various methods beyond simple maceration or Soxhlet extraction have been explored and optimized. These include modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can offer improved efficiency and reduced extraction times. bepls.combioline.org.br

The optimization process often utilizes statistical approaches like Response Surface Methodology (RSM) to evaluate the effect of multiple variables on extraction yield. rsc.orgresearchgate.net Key parameters that are typically optimized include:

Solvent Composition: The type of solvent and its concentration (e.g., percentage of ethanol in water) significantly impact extraction efficiency. rsc.orgresearchgate.net

Temperature: Extraction temperature can affect both the solubility of the compound and the stability of the extract. researchgate.netnih.gov

Time: The duration of the extraction process is optimized to ensure maximum recovery without degrading the target compound. researchgate.netnih.gov

Liquid-to-Solid Ratio: The ratio of the solvent volume to the mass of the plant material is a critical factor in achieving exhaustive extraction. nih.govmdpi.com

Ultrasonic or Microwave Power: In UAE and MAE, the power level is a key variable influencing the disruption of plant cell walls and the release of intracellular contents. rsc.org

For instance, studies on the related triterpenoid lupeol have shown that ultrasound-assisted extraction using methanol at specific temperatures and time intervals can significantly enhance recovery from plant roots. researchgate.net Similarly, the extraction of triterpenoids from Ganoderma lucidum was effectively optimized using UAE with an ethanol-water solvent system, resulting in a markedly higher yield compared to conventional methods. rsc.org These established optimization strategies for structurally related triterpenoids are directly applicable to developing high-yield extraction protocols for this compound.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Reference(s) |

|---|---|---|

| Salvia roborowskii Maxim. | Whole Plant | nih.govresearchgate.net |

Table 2: General Triterpenoid Extraction Methodologies and Key Optimization Parameters

| Extraction Method | Key Parameters for Optimization | Rationale | Reference(s) |

|---|---|---|---|

| Soxhlet Extraction | Solvent type, Extraction time, Cycle frequency | A continuous extraction method where solvent choice is crucial for solubility. Time is optimized for completeness. | bepls.com |

| Maceration | Solvent type, Time, Agitation speed | A simple soaking method where solvent, duration, and mixing are key to efficient diffusion. | bepls.com |

| Ultrasound-Assisted Extraction (UAE) | Solvent concentration, Temperature, Time, Ultrasonic power | Ultrasound waves create cavitation, disrupting cell walls and enhancing mass transfer for faster, more efficient extraction. | rsc.orgresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Solvent type, Temperature, Time, Microwave power | Microwaves rapidly heat the solvent and plant matrix, causing cell rupture and accelerating extraction. | bioline.org.br |

| Hot Water Extraction (HWE) | Temperature, Time, Liquid-to-solid ratio | Uses hot water as a solvent; parameters are optimized to maximize solubility and diffusion while minimizing thermal degradation. | mdpi.com |

| Enzyme-Assisted Extraction (EAE) | Enzyme type/concentration, pH, Temperature, Time | Enzymes (e.g., cellulase, pectinase) are used to break down plant cell walls, improving the release of target compounds under mild conditions. | researchgate.net |

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethanol |

| Ethyl acetate |

| Hexane |

| Lupeol |

Biosynthetic Pathways of Lupane Triterpenoids and Putative Routes to 11beta-hydroxylupeol

Mevalonate Pathway Precursors and Intermediates

The biosynthesis of all triterpenoids, including 11beta-hydroxylupeol, begins with the mevalonate (MVA) pathway. nih.govfrontiersin.org This fundamental metabolic pathway provides the essential five-carbon building blocks required for the assembly of the thirty-carbon triterpene backbone. mdpi.com The process initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase. frontiersin.org Subsequently, HMG-CoA synthase facilitates the conversion of acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgresearchgate.net This intermediate is then reduced to mevalonate by the action of HMG-CoA reductase. frontiersin.orgresearchgate.net

Following its formation, mevalonate undergoes a series of phosphorylation and decarboxylation steps to yield the isomeric five-carbon units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net These two molecules are the fundamental building blocks for all isoprenoids. mdpi.com Through a series of condensation reactions catalyzed by prenyltransferases, IPP and DMAPP are combined to form geranyl pyrophosphate (GPP), and subsequently farnesyl pyrophosphate (FPP), a crucial 15-carbon intermediate in triterpenoid synthesis. nih.govfrontiersin.org

Role of Squalene and 2,3-Oxidosqualene in Triterpene Cyclization

The next critical phase in the biosynthesis of lupane triterpenoids involves the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP). This reaction is catalyzed by squalene synthase (SQS) and results in the formation of the linear thirty-carbon hydrocarbon, squalene. frontiersin.orgresearchgate.net Squalene then undergoes an epoxidation reaction, catalyzed by squalene monooxygenase (SQE), to produce 2,3-oxidosqualene. frontiersin.orgresearchgate.netnih.gov This epoxidation is a key step, as the resulting epoxide ring in 2,3-oxidosqualene is the substrate for the subsequent cyclization reactions that generate the vast diversity of triterpenoid skeletons. researchgate.net The cyclization of 2,3-oxidosqualene represents a major branch point in metabolism, leading to the synthesis of either sterols or a wide array of pentacyclic triterpenoids. nih.govresearchgate.net

Enzymatic Mechanisms of Lupeol Synthase and Related Cyclases

The formation of the characteristic pentacyclic lupane skeleton is orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs). thescipub.comwikipedia.org Specifically, lupeol synthase (LUS) is the key enzyme responsible for the cyclization of 2,3-oxidosqualene into lupeol. ontosight.aiwikipedia.org The reaction mechanism is a complex cascade of events initiated by the protonation of the epoxide ring of 2,3-oxidosqualene. mdpi.com This leads to the formation of a carbocation intermediate that undergoes a series of concerted ring-closing reactions, ultimately forming the five-ring structure of lupeol. ontosight.aimdpi.com The process involves precise control over the folding of the linear 2,3-oxidosqualene substrate within the enzyme's active site to ensure the correct stereochemistry of the final product. wikipedia.org Lupeol synthase is a remarkable enzyme that catalyzes one of the most complex known enzymatic reactions in nature. nih.gov It is worth noting that some lupeol synthases have been shown to produce minor amounts of other triterpenes, such as β-amyrin. wikipedia.orgmdpi.com

Post-Cyclization Modifications: Hydroxylation at the C-11 Position

Following the formation of the lupeol backbone, further structural diversification is achieved through post-cyclization modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). thescipub.comfrontiersin.org These enzymes are responsible for introducing various functional groups, such as hydroxyl, carboxyl, and carbonyl groups, at specific positions on the triterpene skeleton. frontiersin.org

The conversion of lupeol to this compound involves a specific hydroxylation reaction at the C-11 position of the lupane ring. While the specific CYP450 enzyme responsible for the 11-beta hydroxylation of lupeol has not been definitively characterized in all plant species, studies on related triterpenoids provide strong evidence for the involvement of this enzyme family. For instance, in the biosynthesis of glycyrrhizin, a triterpenoid saponin, the enzyme CYP88D6 has been identified as a β-amyrin 11-oxidase, catalyzing oxidation at the C-11 position. researchgate.net Similarly, other CYP450 enzymes have been shown to catalyze hydroxylations at various positions on the triterpene scaffold, highlighting their crucial role in generating the vast chemical diversity of these natural products. frontiersin.orgnih.govfrontiersin.org The formation of this compound is therefore a prime example of how these post-cyclization modifications contribute to the generation of novel bioactive compounds.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Lupeol

| Enzyme | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. frontiersin.org |

| HMG-CoA synthase | HMGS | Converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgresearchgate.net |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate. frontiersin.orgresearchgate.net |

| Squalene synthase | SQS | Catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. frontiersin.orgresearchgate.net |

| Squalene monooxygenase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. frontiersin.orgresearchgate.net |

| Lupeol synthase | LUS | Catalyzes the cyclization of 2,3-oxidosqualene to lupeol. ontosight.aiwikipedia.org |

| Cytochrome P450 monooxygenase | CYP450 | Catalyzes post-cyclization modifications, including hydroxylation. thescipub.comfrontiersin.org |

Chemical Synthesis and Derivatization Strategies for 11beta-hydroxylupeol and Its Analogues

Total Synthesis Approaches of the Lupane Skeleton

The de novo construction of the 30-carbon lupane framework is a significant undertaking that has been addressed by some of the most prominent figures in organic synthesis. These efforts are crucial not only for providing access to the natural products themselves but also for developing and showcasing powerful new synthetic methods.

The total synthesis of lupeol, the parent compound of 11beta-Hydroxylupeol, serves as a benchmark for assembling the lupane skeleton. While an early landmark synthesis was achieved by Gilbert Stork, a more recent and efficient enantioselective total synthesis was reported by E. J. Corey and his colleague Karavadhi Surendra in 2009. scispace.comresearchgate.netresearchgate.net

Corey's approach is distinguished by its brevity and stereocontrol, hinging on a carefully designed polycyclization cascade. scispace.comresearchgate.net The key step involves a Lewis acid-mediated cyclization of a polyene precursor, which "zips up" to form the tetracyclic core of the molecule in a single, highly efficient step. researchgate.netresearchgate.netacs.org This reaction constructs three new carbon-carbon bonds and establishes five stereogenic centers. researchgate.net The synthesis begins with simpler, chiral starting materials and uses a sequence of powerful reactions to build complexity, culminating in the formation of the characteristic five-ring lupane system. researchgate.netresearchgate.net The efficiency of this key cyclization is noteworthy, proceeding in a remarkable 43% yield for such a complex transformation. researchgate.net

Table 1: Comparison of Key Total Synthesis Approaches for Lupeol

| Synthesis | Key Strategy | Starting Material Example | Key Advantages |

| Stork (1971) | Robinson annulation / Reductive alkylation | Polycyclic keto-ester | Pioneering demonstration of stereocontrolled polycarbocyclic construction. researchgate.net |

| Corey (2009) | Lewis acid-mediated cation-pi polycyclization | (1E,5E)-8-[(2S)-3,3-dimethyloxiran-2-yl]-2,6-dimethylocta-1,5-dienyl acetate | Highly efficient, enantioselective, and brief, establishing multiple rings and stereocenters in one step. scispace.comresearchgate.net |

The lupane skeleton is decorated with numerous chiral centers, and their precise three-dimensional arrangement is critical for biological function. A primary goal of any total synthesis is to control the formation of these stereocenters.

In Corey's synthesis of lupeol, the stereochemistry is masterfully controlled during the key cation-pi cyclization. scispace.com The reaction proceeds with complete stereocontrol, cleanly setting the trans, anti, trans, anti configuration of the tetracyclic backbone. researchgate.netresearchgate.net This high degree of stereoselectivity is programmed into the linear precursor and realized through the conformation adopted during the Lewis acid-catalyzed ring closures. This approach avoids the need for tedious separation of stereoisomers or multiple chiral resolution steps, which often plague complex natural product syntheses. The ability to dictate the stereochemical outcome of multiple centers in a single reaction represents a significant advance in synthetic efficiency. scispace.comresearchgate.net

While total synthesis can, in principle, build any desired analogue, the introduction of functional groups at specific, unactivated positions on a pre-formed skeleton—a strategy known as late-stage functionalization—is often more practical. However, introducing a hydroxyl group at the C-11 position of the lupane skeleton is particularly challenging via traditional chemical methods.

The primary difficulties include:

Regioselectivity: The lupane framework is a large hydrocarbon scaffold with numerous C-H bonds. The C-11 position is a secondary methylene group that is not electronically activated, making it difficult to distinguish from many other similar positions (e.g., C-1, C-2, C-6, C-7, C-12). mdpi.com Oxidizing reagents often lack the required selectivity, leading to a mixture of products.

Steric Hindrance: The C-11 position is located within the concave core of the fused ring system, making it sterically shielded and less accessible to bulky chemical reagents.

Lack of Directing Groups: Without a nearby functional group to direct a reagent to the C-11 position, achieving selective oxidation is a formidable task. Modern C-H activation methods often rely on such directing groups, which may require complex synthetic routes to install and later remove. thieme-connect.com

Although challenging, microbial biotransformations have demonstrated that the C-11 position is accessible, with various fungi capable of performing regioselective hydroxylations at this site. researchgate.netmdpi.comtandfonline.com This highlights that while chemically difficult, the C-11 position is a viable target, inspiring the development of new synthetic methods, such as biomimetic and catalyst-directed C-H oxidation. e-nps.or.kr

Stereoselective Installation of Chiral Centers

Semi-Synthetic Modifications of Lupeol and Related Triterpenes

Given the challenges of total synthesis and late-stage functionalization, a more common approach is to start with abundant, naturally occurring triterpenes like lupeol or betulin and chemically modify them. ufba.br This semi-synthetic approach leverages the pre-existing complex scaffold provided by nature.

Direct and selective chemical functionalization of the C-11 position remains a significant hurdle. However, several strategies have been employed to achieve this transformation, primarily relying on biological systems or multi-step chemical sequences.

Biotransformation: One of the most effective methods for introducing a hydroxyl group at the C-11 position is through microbial biotransformation. Various fungal strains, such as Fusarium lini and Cunninghamella elegans, have been shown to act as biocatalysts, performing highly regioselective and stereoselective hydroxylations on the lupane skeleton to produce C-11 hydroxylated derivatives. tandfonline.commdpi.com This enzymatic approach overcomes the selectivity challenges faced by conventional chemical reagents.

Chemical Oxidation: While direct C-11 hydroxylation is difficult, broader oxidation methods can sometimes yield C-11 functionalized products. For instance, oxidation of a lupane precursor with reagents like selenium dioxide can produce a mixture of oxidized compounds, which may include the C-11 oxo derivative (lupan-11-one). scispace.com This ketone can then be subsequently reduced to the desired 11-hydroxyl group. This route, however, often suffers from low yields and the need for extensive chromatographic separation. There are also known triterpenes with carbonyl groups at both the C-3 and C-11 positions, where the C-3 ketone is more reactive, allowing for selective transformations at that site while leaving the C-11 oxo group intact. nih.gov

The isolation of naturally occurring C-11 hydroxylated lupanes, such as 11α-hydroxybetulinic acid from Licania pyrifolia, confirms the existence of these structures and provides valuable starting materials for further derivatization. acs.org

Once this compound is obtained, either through isolation, biotransformation, or synthesis, its hydroxyl groups at the C-3 and C-11 positions become handles for further derivatization. The synthesis of esters, such as the target compound 3beta-acetyl-11beta-hydroxy-lupeol, is a common strategy to modify the compound's physicochemical properties.

A plausible synthesis for 3beta-acetyl-11beta-hydroxy-lupeol would involve standard acetylation procedures. A direct precedent for this type of reaction on a hydroxylated lupane is the conversion of 22β-hydroxylupeol to 3β,22β-diacetoxylup-20(29)-ene. scielo.br This transformation was achieved by treating the diol with acetic anhydride in pyridine, a classic method for acetylating alcohols. ufba.brscielo.br

Applying this logic to this compound, the reaction with acetic anhydride and pyridine would likely yield a mixture of the 3-monoacetate, the 11-monoacetate, and the 3,11-diacetylated product. The desired 3beta-acetyl-11beta-hydroxy-lupeol could then be isolated via chromatography. Alternatively, controlling the stoichiometry of the acylating agent or employing protecting group strategies could enhance the selectivity for the C-3 hydroxyl group, which is generally more sterically accessible than the C-11 hydroxyl. The synthesis of simple lupeol acetate (3-acetyl lupeol) is a well-established, high-yielding reaction. ejfa.me

Table 2: Representative Derivatization Reactions of the Lupane Skeleton

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Lupeol | Acetic Anhydride, Pyridine | 3-Acetyl Lupeol | Esterification | ejfa.me |

| 22β-Hydroxylupeol | Acetic Anhydride, Pyridine | 3β,22β-Diacetoxylup-20(29)-ene | Esterification | scielo.br |

| Betulonic Aldehyde | Hydroxylamine Hydrochloride | Betulonic Aldehyde Dioxime | Oxime Formation | nih.gov |

| 24-nor-3-oxo-lupen-28-oic acid | L-leucine methyl ester, Coupling agents | C-28 Amide Hybrid | Amidation | scispace.com |

Strategic Functionalization at the C-11 Position

Development of Novel Synthetic Analogues for Structure-Activity Relationship Studies

The exploration of the therapeutic potential of this compound, a naturally occurring pentacyclic triterpenoid, has led to a growing interest in the development of its synthetic analogues. While research specifically focused on the extensive derivatization of this compound is still emerging, the well-established chemical strategies applied to its close analogue, lupeol, provide a robust framework for generating novel compounds for structure-activity relationship (SAR) studies. The primary sites for chemical modification on the this compound scaffold are the C-3 hydroxyl group, the C-11 hydroxyl group, and the isopropenyl group at the C-19 position.

Strategies for the development of novel analogues often involve the introduction of various functional groups to modulate the compound's physicochemical properties, such as polarity, lipophilicity, and steric profile. These modifications are critical for enhancing biological activity, improving pharmacokinetic parameters, and elucidating the molecular mechanisms of action.

One of the most explored avenues for derivatization of the lupane skeleton is the modification of the C-3 hydroxyl group. The synthesis of carbamate derivatives has been shown to be a fruitful strategy. For instance, a series of lupeol-3-carbamate derivatives have been synthesized and demonstrated to possess enhanced anti-proliferative activity against various cancer cell lines compared to the parent compound, lupeol. mdpi.com This suggests that similar modifications to the C-3 position of this compound could yield analogues with significant biological activities. The general synthetic pathway involves the reaction of the parent alcohol with a chloroformate to form an activated intermediate, which is then reacted with a variety of amines to produce the desired carbamates. mdpi.com

Another key position for modification is the C-11 hydroxyl group. The presence of this group in this compound offers a unique opportunity for derivatization that is not available in lupeol. Esterification or etherification at this position could lead to novel analogues with altered biological profiles. For example, the acetylation of the hydroxyl group, as seen in the naturally occurring 3β-acetyl-11β-hydroxylupeol isolated from Paulownia fortunei, indicates that this position is amenable to chemical modification.

Furthermore, the isopropenyl group attached to the D/E ring system is another reactive site for the synthesis of novel analogues. Ozonolysis of the double bond can lead to the formation of a ketone at C-20, which can then be used as a handle for further modifications, such as the introduction of heterocyclic rings or other functional groups.

The following table summarizes potential synthetic analogues of this compound based on established derivatization strategies for the lupeol scaffold and their predicted impact on biological activity.

| Modification Site | Type of Analogue | Potential Impact on Bioactivity | Rationale based on Lupeol/Triterpenoid SAR |

|---|---|---|---|

| C-3 | Carbamate derivatives | Enhanced anti-proliferative and anticancer activity | Lupeol-3-carbamate derivatives show significantly improved cytotoxicity against cancer cell lines compared to lupeol. mdpi.com |

| C-3 | Ester derivatives (e.g., acetates, benzoates) | Modulation of lipophilicity and potential for improved cell permeability | Acetylation is a common strategy to alter the pharmacokinetic profile of triterpenoids. |

| C-11 | Ester or Ether derivatives | Novel SAR profile due to unique substitution pattern | The hydroxyl group at C-11 is a key feature distinguishing it from lupeol, making it a prime target for exploring new biological activities. |

| C-19 (Isopropenyl group) | 20-oxo derivatives (via ozonolysis) | Scaffold for further derivatization to introduce heterocycles or other functional groups | Modification of the isopropenyl group in other lupane triterpenes has led to compounds with diverse biological activities. |

| A-Ring | Introduction of a cyano-enone functionality | Potential for enhanced cytoprotective and pro-apoptotic activities | This modification in betulinic acid, a related triterpenoid, significantly increased its potency in apoptosis assays. |

The development and systematic evaluation of these and other novel synthetic analogues are essential for constructing a comprehensive structure-activity relationship for the this compound class of compounds. Such studies will be instrumental in identifying lead candidates with optimized therapeutic properties for further preclinical and clinical investigation.

Structural Elucidation and Advanced Spectroscopic Characterization of 11beta-hydroxylupeol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like 11beta-Hydroxylupeol. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals within the molecule.

The structure of this compound, also known as lup-20(29)-ene-3β,11β-diol, has been elucidated through comprehensive NMR analysis. vjs.ac.vn The ¹H-NMR spectrum shows characteristic signals for a lupane-type triterpene, including seven methyl singlets, an isopropenyl group, and two oxymethine protons corresponding to hydrogens attached to carbons bearing hydroxyl groups (H-3 and H-11). vjs.ac.vn

The stereochemistry of the hydroxyl group at position C-11 is a critical feature. In the ¹H-NMR spectrum, the signal for H-11 appears as a doublet of doublets (dd) with coupling constants of J = 10.5 and 5.0 Hz. This splitting pattern is characteristic of an axial proton, which confirms the β-orientation of the hydroxyl group at C-11. vjs.ac.vn This is a key distinction from its epimer, nepeticin, which has an 11α-hydroxyl group. vjs.ac.vn

The complete assignment of the proton and carbon signals is achieved through a combination of 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC. researchgate.net These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, which are essential for piecing together the molecular framework.

The assigned ¹H and ¹³C NMR spectral data for this compound in CDCl₃ are presented below. vjs.ac.vn

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound (in CDCl₃) vjs.ac.vn

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 38.6 | 1.55, m |

| 2 | 27.3 | 1.64, m |

| 3 | 79.0 | 3.19, dd (11.0, 5.0) |

| 4 | 38.8 | - |

| 5 | 55.3 | 0.68, d (9.5) |

| 6 | 18.2 | 1.47, m |

| 7 | 34.4 | 1.38, m |

| 8 | 43.4 | - |

| 9 | 50.1 | 1.58, m |

| 10 | 38.0 | - |

| 11 | 69.3 | 4.12, dd (10.5, 5.0) |

| 12 | 39.8 | 1.95, m |

| 13 | 48.7 | 2.11, m |

| 14 | 42.9 | - |

| 15 | 27.4 | 1.37, m |

| 16 | 35.5 | 1.42, m |

| 17 | 43.1 | - |

| 18 | 48.2 | 1.39, m |

| 19 | 47.9 | 2.37, m |

| 20 | 150.8 | - |

| 21 | 29.8 | 1.60, m |

| 22 | 40.0 | 1.66, m |

| 23 | 28.0 | 0.97, s |

| 24 | 15.4 | 0.76, s |

| 25 | 16.2 | 0.78, s |

| 26 | 16.0 | 1.03, s |

| 27 | 14.5 | 0.94, s |

| 28 | 18.0 | 0.83, s |

| 29 | 109.4 | 4.69, s; 4.58, s |

| 30 | 19.3 | 1.68, s |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (HRMS, LC-MS, GC-MS)

Mass spectrometry is indispensable for determining the molecular weight and molecular formula of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

The molecular formula of this compound has been established as C₃₀H₅₀O₂. vjs.ac.vnscielo.br This was determined through mass spectrometric analysis, specifically by Electrospray Ionization Mass Spectrometry (ESI-MS), which showed a sodium adduct ion [M+Na]⁺ at an m/z (mass-to-charge ratio) of 465. vjs.ac.vn High-Resolution Mass Spectrometry (HRMS) provides the precision required to confirm the elemental composition from the exact mass. scielo.br

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of triterpenoids. acs.orgtebubio.com In GC-MS analysis, derivatization of hydroxyl groups to form trimethylsilyl (TMS) ethers is a common practice to increase volatility. ejfa.me The subsequent fragmentation in the mass spectrometer provides a characteristic pattern that can be used for identification. For alcohols like this compound, fragmentation often involves the cleavage of bonds adjacent to the oxygen-bearing carbon and potential loss of water (H₂O). sci-hub.se

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion [Reference] | Inferred Property |

|---|---|---|---|

| ESI-MS | Positive | m/z 465 [M+Na]⁺ vjs.ac.vn | Molecular Weight: 442.72 g/mol, Molecular Formula: C₃₀H₅₀O₂ |

| HR-EIMS | - | m/z 442.3829 [M]⁺ scielo.br | Exact Mass Confirmation of C₃₀H₅₀O₂ (Calculated: 442.3811) |

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Stereochemistry Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

As a complex natural product with multiple stereocenters, this compound is a chiral molecule. Chiroptical methods could provide definitive proof of its absolute stereochemistry. However, specific experimental CD or ORD data for this compound have not been reported in the surveyed scientific literature.

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of a compound's atomic arrangement in the solid state. The technique requires a suitable single crystal of the analyte. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise coordinates of each atom can be determined, confirming the connectivity and absolute stereochemistry.

While X-ray crystallography would provide the ultimate confirmation of the structure of this compound, a crystal structure for this specific compound has not been published in the scientific literature to date.

Structure-activity Relationship Sar Studies of 11beta-hydroxylupeol and Its Derivatives

Influence of the C-11 Hydroxyl Group on Biological Activity Profiles

The hydroxyl group at the C-11 position of the lupane skeleton is a key determinant of the biological activity of 11beta-hydroxylupeol. Its presence, orientation (stereochemistry), and potential for modification significantly influence the molecule's interaction with biological targets.

In the case of lupane-type triterpenoids, the orientation of this hydroxyl group is crucial. For instance, the orientation of the C-11 hydroxy group in derivatives like (11α)-11-hydroxylup-20(29)-en-3-one has been determined using 1H NMR coupling constants and confirmed by NOESY experiments. researchgate.net This stereochemical specificity directly impacts how the molecule fits into the binding pocket of a target protein, thereby affecting its biological activity. The specific α- or β-orientation of the hydroxyl group can lead to different hydrogen bonding patterns and steric interactions within a receptor site, which can dramatically alter the compound's efficacy. While direct studies on this compound are limited, the principles derived from related triterpenoids strongly suggest that the C-11 hydroxyl group is a pivotal feature for its biological interactions.

Effects of Modifications at Other Positions (e.g., C-3, C-28, C-30) on Bioactivity

Modifications at other positions on the this compound scaffold, particularly at C-3, C-28, and C-30, have been shown to significantly modulate bioactivity in related pentacyclic triterpenes. These positions are common targets for chemical derivatization to improve properties like solubility, potency, and target selectivity.

C-3 Position: The hydroxyl group at the C-3 position is a frequent site for modification.

Acetylation: The synthesis of 3-beta-acetyl-11-beta-hydroxy-lupeol represents a simple modification at this position. researchgate.net

Oxidation: Changing the C-3 hydroxyl to a ketone (e.g., forming a 3-oxo derivative) is a common strategy. In related lupane triterpenoids, the presence of a carbonyl group at C-3 has been linked to an increase in anti-inflammatory activity. researchgate.net

Other Substitutions: Research on analogous compounds like betulinic acid and glycyrrhetinic acid shows that introducing various substituents at C-3 can enhance bioactivity. nih.gov For betulinic acid, hydroxylation at the C-3 position yielded promising results against melanoma cells. nih.gov For glycyrrhetinic acid, introducing an acetyl group at C-3 is a key step in creating more potent derivatives. nih.gov

C-28 and C-30 Positions: These positions, often bearing a carboxyl or methyl group in related triterpenoids, are also important for activity.

In betulinic acid, which has a C-28 carboxyl group, introducing amino acid conjugates at this position enhances both solubility and cytotoxicity. nih.gov

For oleanolic acid, connecting a guanidine group to the C-28 carboxyl group resulted in derivatives with significantly higher cytotoxicity in Jurkat cells compared to the parent compound. nih.gov

In glycyrrhetinic acid, modifications at the C-30 carboxyl group are a major focus for developing derivatives with improved anti-inflammatory and antiviral activities. nih.gov

The table below summarizes the effects of modifications at these key positions based on studies of analogous pentacyclic triterpenoids.

| Position | Modification | Observed Effect on Bioactivity (in Analogous Triterpenoids) | Reference |

| C-3 | Oxidation to ketone | Increased anti-inflammatory activity | researchgate.net |

| Acetylation | Creation of new derivatives for activity screening | nih.govresearchgate.net | |

| Introduction of polar groups | Increased biological activity | nih.gov | |

| C-28 | Addition of amino acids (to carboxyl) | Enhanced solubility and cytotoxicity | nih.gov |

| Addition of guanidine (to carboxyl) | Significantly higher cytotoxicity | nih.gov | |

| C-30 | Modification of carboxyl group | Improved anti-inflammatory and antiviral activities | nih.gov |

These findings highlight the potential for creating a diverse library of this compound derivatives with tailored biological activities by strategically modifying these key positions.

Conformational Analysis and Stereochemical Impact on Ligand-Target Interactions

The stereochemistry of the hydroxyl group at C-11 is particularly important. As confirmed in related molecules by NMR studies, the specific spatial orientation (α or β) of this group dictates its ability to form hydrogen bonds and other non-covalent interactions with amino acid residues in a protein's binding site. researchgate.net An incorrect orientation can lead to steric clashes or prevent the formation of crucial stabilizing interactions, thereby abolishing or reducing biological activity.

Molecular modeling studies on other triterpenoids, such as glycyrrhetinic acid, have shown that their ability to fit within the ligand-binding site of enzymes like 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) is a predictor of their biological effect. nih.gov The analysis of ligand-receptor interactions can reveal how the molecule's shape and the placement of its functional groups contribute to its inhibitory activity. nih.gov This approach suggests that the specific conformation and stereochemistry of this compound are critical for its interactions with target proteins, ultimately governing its pharmacological profile.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR, and its methods are highly applicable to the study of this compound. oncodesign-services.comtaylorandfrancis.com These in silico techniques can accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions that are difficult to observe experimentally. taylorandfrancis.comnih.gov

The main computational approaches are categorized as either structure-based or ligand-based drug design. oncodesign-services.comnih.gov

Structure-Based Drug Design (SBDD): This method relies on the known 3D structure of the biological target (e.g., an enzyme or receptor), which can be obtained through X-ray crystallography or NMR, or predicted using homology modeling. taylorandfrancis.comnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (like this compound) when bound to its target. researchgate.netmdpi.com It allows researchers to screen large virtual libraries of derivatives to identify those with the best potential fit. For instance, docking studies could be used to compare how different stereoisomers of the C-11 hydroxyl group interact with a target protein.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the ligand-target complex's stability and the dynamics of their interaction. researchgate.net This can help understand the conformational changes that occur upon binding and the role of water molecules in the binding site. researchgate.netmdpi.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target is unknown. It relies on the analysis of a set of molecules known to be active. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to predict the activity of new, untested molecules. researchgate.net For this compound derivatives, a QSAR model could be built to predict how changes in properties like lipophilicity or electronic structure at C-3 or C-28 affect a specific biological activity.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. mdpi.com A pharmacophore model for this compound could define the optimal spatial relationship between the C-11 hydroxyl, the C-3 hydroxyl, and the isopropenyl group for a given biological effect.

These computational tools, often used in combination, provide a powerful platform for understanding the complex SAR of this compound, guiding the synthesis of more effective and selective therapeutic agents. oncodesign-services.comtaylorandfrancis.com

Research Challenges and Future Directions in 11beta-hydroxylupeol Investigations

Advancements in Sustainable Sourcing and Production Methods

The long-term viability of 11beta-Hydroxylupeol as a therapeutic agent hinges on the development of sustainable and economically feasible production methods. Currently, this compound is primarily isolated from natural sources, such as the flowers of Paulownia fortunei and species of the Maytenus genus. researchgate.netresearchgate.net However, reliance on plant extraction presents challenges related to geographical and seasonal variability, low yields, and potential over-harvesting.

Future research will likely focus on several key areas to address these limitations:

Plant Biotechnology: Cultivating high-yielding plant varieties through selective breeding and genetic engineering could enhance the natural production of this compound.

Cell and Tissue Culture: Establishing plant cell or tissue culture systems offers a controlled and sustainable alternative to whole plant extraction, independent of environmental factors.

Semi-synthesis and Biotransformation: Chemical or enzymatic modification of more abundant precursor molecules, such as lupeol, presents a promising avenue for scalable production. mdpi.com This approach allows for the targeted synthesis of this compound and its derivatives.

Metabolic Engineering: Engineering microorganisms like yeast or bacteria to produce this compound through heterologous expression of the relevant biosynthetic pathways is a highly attractive, though complex, long-term goal.

Sustainable sourcing is defined as the integration of social, ethical, and environmental performance factors into the process of selecting suppliers. ecovadis.comivalua.com The ultimate aim is to establish robust and long-term relationships with suppliers, ensuring that the production of this compound does not compromise environmental integrity or social well-being. ecovadis.com

Strategies for Enhancing Bioavailability and Pharmacokinetic Properties

A significant hurdle in the clinical development of many triterpenoids, including potentially this compound, is their poor bioavailability. mdpi.com This is often attributed to low aqueous solubility and extensive first-pass metabolism. researchgate.net Overcoming these pharmacokinetic challenges is crucial for achieving therapeutic concentrations in the body.

Nano-based delivery systems represent a particularly promising strategy. researchgate.netnih.govnih.gov These technologies can improve the solubility, stability, and absorption of therapeutic agents. nih.govnih.govmdpi.com

| Delivery System | Potential Advantages for this compound |

| Lipid-based Nanocarriers (e.g., Liposomes, Solid Lipid Nanoparticles) | High biocompatibility, ability to encapsulate hydrophobic compounds, potential to enhance oral absorption. nih.govemjreviews.com |

| Polymeric Nanoparticles | Potential for sustained or targeted release, surface can be modified for specific cell targeting. nih.govmdpi.com |

| Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Can improve solubility and shorten the time to reach peak plasma concentrations. nih.gov |

| Niosomes | More stable than liposomes and less prone to oxidation, can carry both hydrophilic and lipophilic drugs. mdpi.comwu.ac.th |

By encapsulating this compound within these nanocarriers, it may be possible to protect it from degradation in the gastrointestinal tract, increase its absorption into the bloodstream, and potentially direct it to specific tissues or cells. researchgate.net Further research into the formulation and in vivo performance of these nano-based systems will be essential.

Exploration of Novel Biological Activities and Therapeutic Indications in Preclinical Settings

While initial research into the parent compound lupeol has revealed a wide array of pharmacological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties, the specific biological profile of this compound is less defined. chemfaces.com Preclinical studies are needed to systematically explore its therapeutic potential across a range of disease models.

Future investigations should aim to:

Expand Anti-inflammatory and Immunomodulatory Screening: Given the known anti-inflammatory effects of related triterpenoids, a thorough evaluation of this compound in models of inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammation is warranted. researchgate.net

Investigate Anticancer Activity: The anticancer potential of lupeol against various cancer cell lines suggests that this compound should be screened against a broad panel of human cancer cells to identify potential efficacy. researchgate.netchemfaces.com

Explore Neuroprotective Effects: The potential for triterpenoids to impact the central nervous system makes this compound a candidate for investigation in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net

Assess Metabolic Disease Applications: The anti-diabetic activity of related compounds like lupenone suggests a potential role for this compound in managing metabolic disorders. chemfaces.com

These preclinical studies will be instrumental in identifying the most promising therapeutic avenues for the clinical development of this compound.

Development of Advanced Analogues with Improved Potency and Selectivity

The chemical structure of this compound offers a scaffold for the development of novel analogues with enhanced therapeutic properties. Through targeted chemical modifications, it may be possible to improve its potency, selectivity, and pharmacokinetic profile. researchgate.netmdpi.com

Key strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the this compound molecule and assessing the impact on biological activity can provide valuable insights for designing more potent compounds.

Target-Based Design: If specific molecular targets of this compound are identified, computational modeling and medicinal chemistry approaches can be used to design analogues that bind with higher affinity and selectivity.

Prodrug Strategies: Converting this compound into a prodrug that is metabolized in the body to release the active compound can be a way to improve its bioavailability and delivery to target tissues.

Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active moieties could lead to hybrid compounds with dual or synergistic therapeutic effects.

The optimization of di-substituted cyclohexylbenzamide derivatives as potent 11beta-HSD1 inhibitors serves as an example of how liabilities related to in vitro pharmacokinetics, cytotoxicity, and protein-related shifts in potency can be addressed through chemical optimization. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand how this compound exerts its biological effects, a systems-level approach is necessary. Omics technologies, which allow for the large-scale analysis of biological molecules, are powerful tools for this purpose. nih.govbiobide.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular pathways and networks modulated by this compound. scielo.org.mxnih.govfrontiersin.org

| Omics Technology | Application in this compound Research |

| Genomics | Identifying genetic factors that may influence an individual's response to this compound. nih.gov |

| Transcriptomics | Analyzing changes in gene expression patterns in response to treatment, revealing the cellular pathways that are activated or inhibited. biobide.com |

| Proteomics | Identifying the specific proteins that interact with this compound or whose expression levels are altered by its presence. biobide.com |

| Metabolomics | Studying changes in the cellular metabolic profile to understand the downstream effects of this compound on cellular function. biobide.com |

By combining these omics datasets, researchers can construct detailed models of the mechanism of action of this compound, identify potential biomarkers of its activity, and generate new hypotheses for its therapeutic application.

Standardization of Research Methodologies for Comparative Studies

As research on this compound expands across different laboratories, the standardization of research methodologies will become increasingly important. Consistent and well-defined protocols are essential for ensuring the reproducibility and comparability of data.

Key areas for standardization include:

Compound Purity and Characterization: Establishing clear standards for the purity of this compound used in research and employing consistent analytical methods for its characterization.

In Vitro and In Vivo Models: Utilizing standardized cell lines and animal models to ensure that results from different studies can be reliably compared.

Assay Protocols: Adopting uniform protocols for key biological assays, such as cell viability, enzyme inhibition, and gene expression analysis.

Data Reporting: Developing standardized guidelines for reporting experimental details and results to facilitate meta-analyses and systematic reviews.

The Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database is an example of a resource that aids in the standardization and dissemination of information on natural products. imsc.res.in By fostering a collaborative environment and adhering to standardized practices, the research community can accelerate the translation of promising preclinical findings on this compound into potential clinical applications.

Q & A

Q. How to handle batch-to-batch variability in this compound isolation?

- Methodological Answer : Implement quality control (QC) protocols, such as NMR fingerprinting and HPLC purity checks for each batch. Use multivariate analysis (e.g., PCA) to correlate variability with bioactivity outcomes .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

Q. How to structure a manuscript on this compound for high-impact journals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.